molecular formula C21H19N B1620438 Intriptyline CAS No. 27466-27-9

Intriptyline

Cat. No.: B1620438
CAS No.: 27466-27-9
M. Wt: 285.4 g/mol
InChI Key: OKCODFSHDQKCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intriptyline (IUPAC name: N,N-dimethyl-4-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine) is a tricyclic compound with the molecular formula C₂₁H₁₉N and a molecular weight of 285.4 g/mol . Structurally, it shares a tricyclic core with other antidepressants, such as amitriptyline, but lacks the extensive pharmacological characterization of its analogs. Classified as a central nervous system (CNS) agent, it belongs to the category of tricyclic antidepressants (TCAs) alongside compounds like amitriptyline and maprotiline .

Properties

CAS No.

27466-27-9

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine

InChI

InChI=1S/C21H19N/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21/h3-6,9-15H,16H2,1-2H3

InChI Key

OKCODFSHDQKCQN-UHFFFAOYSA-N

SMILES

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Canonical SMILES

CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Other CAS No.

27466-27-9

Origin of Product

United States

Biological Activity

Intriptyline, a tricyclic antidepressant (TCA), is primarily known for its role in treating major depressive disorder and other mood disorders. This article explores its biological activity, focusing on its neuroprotective effects, antimicrobial properties, and mechanisms of action.

This compound functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is pivotal for its antidepressant effects. Additionally, this compound exhibits strong binding affinities for various receptors, including:

  • Alpha-adrenergic receptors
  • Histamine (H1) receptors
  • Muscarinic (M1) receptors

These interactions contribute to both therapeutic and side effects, such as sedation and anticholinergic effects .

Neuroprotective Effects

Recent studies indicate that this compound possesses significant neuroprotective properties. Research shows that it can induce neurite outgrowth in primary cortical neurons, a process mediated by the activation of tropomyosin receptor kinases (TrkA and TrkB). This effect is crucial for neuronal survival and differentiation, particularly in the context of neuroinflammation and neurodegenerative diseases .

Key Findings:

  • Neurite Outgrowth: this compound promotes neurite outgrowth through Trk receptor activation, enhancing neuronal complexity .
  • Cognitive Function Enhancement: In animal models, this compound treatment has been associated with improved cognitive function and increased neurogenesis in the hippocampus .

Antimicrobial Activity

In addition to its psychiatric applications, this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect
Salmonella typhimurium200 µg/mLSignificant protection in vivo
Staphylococcus aureus100 µg/mLBacteriostatic activity observed

In vivo studies indicated that doses of 25 µg/g body weight significantly reduced bacterial counts in organ homogenates of mice challenged with Salmonella typhimurium, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Neuroprotective Study : A study involving rat primary cortical neurons showed that this compound at concentrations of 500 nmol/L induced significant neurite outgrowth. The effects were blocked by Trk antagonists, confirming the role of Trk signaling in mediating these neuroprotective effects .
  • Antimicrobial Efficacy : In another study, mice receiving this compound prior to exposure to virulent Salmonella typhimurium exhibited a significant survival advantage compared to control groups. The treatment resulted in lower bacterial counts in vital organs, highlighting its potential role in infectious disease management .
  • Cognitive Enhancement : Research indicated that chronic treatment with this compound led to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and cognitive function. This aligns with findings that chronic antidepressant therapy can reverse stress-induced reductions in BDNF levels .

Scientific Research Applications

Depression Treatment

  • Indication : Intriptyline is primarily indicated for major depressive disorder (MDD).
  • Efficacy : Studies have shown that it can be effective in treating MDD, particularly in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) .

Pain Management

  • Chronic Pain : this compound is frequently prescribed off-label for chronic pain conditions such as fibromyalgia, neuropathic pain, and migraine prophylaxis.
  • Case Studies : Research indicates that patients with fibromyalgia experience significant pain relief when treated with this compound, highlighting its analgesic properties .

Anxiety Disorders

  • Generalized Anxiety Disorder (GAD) : Some studies suggest that this compound may be beneficial in managing anxiety symptoms, although more research is needed to establish its efficacy compared to other treatments .

Sleep Disorders

  • Insomnia : Due to its sedative effects, this compound is sometimes used to treat insomnia, particularly in patients with coexisting depression or anxiety disorders.

Case Studies and Research Findings

StudyFocusFindings
Amitriptyline DependenceA case report highlighted a patient who developed dependence on amitriptyline after long-term use for sleep issues, indicating a potential risk for abuse in vulnerable populations.
Chronic Pain ManagementA bibliometric analysis of 100 highly cited articles revealed that amitriptyline has been increasingly used for conditions like fibromyalgia and neuropathic pain since the 1980s.
PharmacokineticsA bioequivalence study demonstrated that generic formulations of amitriptyline are pharmacokinetically similar to branded versions, ensuring consistent therapeutic outcomes across formulations.

Safety and Side Effects

While this compound is effective for many patients, it is associated with several side effects:

  • Common Side Effects : Drowsiness, dry mouth, constipation, and weight gain.
  • Serious Risks : There is a risk of overdose and dependence, particularly among individuals with a history of substance abuse .

Comparison with Similar Compounds

Amitriptyline

Amitriptyline, a well-characterized TCA, serves as the primary comparator due to its structural similarity to Intriptyline (Table 1). Both compounds share a tricyclic backbone but differ in side-chain substituents. Amitriptyline is a potent inhibitor of serotonin and norepinephrine reuptake (SNRI) with additional anticholinergic and sedative properties, making it effective for depression and neuropathic pain . In contrast, this compound’s pharmacological activity remains unverified due to a lack of in vitro or in vivo studies .

Table 1: Structural and Basic Pharmacological Comparison

Parameter This compound Amitriptyline
Molecular Formula C₂₁H₁₉N C₂₀H₂₃N
Molecular Weight (g/mol) 285.4 277.4
CAS Number 27466-27-9 50-48-6
IUPAC Name See Introduction 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine
Therapeutic Class TCA (theoretical) TCA (SNRI, anticholinergic)
Clinical Applications None reported Depression, neuropathic pain
Research Status Minimal literature Extensive preclinical/clinical data

Sources:

Maprotiline

Maprotiline, a tetracyclic antidepressant, shares functional similarity with TCAs but features a four-ring structure. Unlike this compound, maprotiline has documented norepinephrine reuptake inhibition and is used for major depressive disorder. Its well-defined pharmacokinetics (e.g., half-life: 27–58 hours) contrast sharply with this compound’s unstudied profile .

Pharmacological and Clinical Gaps

Mechanism of Action

Computational modeling or in vitro binding assays could clarify this gap .

Pharmacokinetics

No data exist for this compound’s absorption, distribution, metabolism, or excretion (ADME). In comparison, amitriptyline has a bioavailability of ~50%, hepatic metabolism via CYP2D6/CYP2C19, and a half-life of 10–26 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.